

physicochemical properties of 4-Chloro-2-(methylsulfanyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Chloro-2-(methylsulfanyl)pyridine
Cat. No.:	B1589188

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An In-depth Technical Guide to **4-Chloro-2-(methylsulfanyl)pyridine** for Medicinal Chemistry Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthetic utility of **4-Chloro-2-(methylsulfanyl)pyridine**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core scientific data with field-proven insights to facilitate its effective application in medicinal chemistry and organic synthesis.

Introduction and Strategic Importance

4-Chloro-2-(methylsulfanyl)pyridine (CAS No. 334542-44-8) is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block.^{[1][2][3]} The pyridine scaffold is one of the most ubiquitous N-heterocycles in FDA-approved drugs, prized for its ability to engage in hydrogen bonding, improve pharmacological parameters, and serve as a bioisosteric replacement for a phenyl ring.^{[4][5][6]} The specific arrangement of a chloro substituent at the 4-position and a methylsulfanyl group at the 2-position provides orthogonal reactivity, making this molecule a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and protein degrader building blocks.^{[3][7]}

Core Physicochemical and Structural Data

The fundamental properties of a compound dictate its handling, reactivity, and formulation potential. The key identifiers and properties of **4-Chloro-2-(methylsulfanyl)pyridine** are summarized below.

Property	Value	Source(s)
IUPAC Name	4-Chloro-2-(methylsulfanyl)pyridine	N/A
Synonyms	4-chloro-2-(methylthio)pyridine, 2-(Methylthio)-4-chloropyridine	[1]
CAS Number	334542-44-8	[1][2][3][8]
Molecular Formula	C ₆ H ₆ CINS	[1][3][8]
Molecular Weight	159.64 g/mol	[8]
Physical Form	Liquid	[1]
Storage	Store at room temperature	[3]

Reactivity Profile and Synthetic Utility

The synthetic value of **4-Chloro-2-(methylsulfanyl)pyridine** is rooted in the distinct reactivity of its functional groups. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent activates the ring for nucleophilic aromatic substitution (SNAr).

- **C4-Position (Chloro Group):** The chlorine atom at the 4-position is the primary site for nucleophilic displacement. This position is readily targeted by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for introducing diversity. The reactivity at this position is a cornerstone of its utility in building compound libraries for drug discovery.[9]
- **C2-Position (Methylsulfanyl Group):** The methylsulfanyl (-SCH₃) group is relatively stable but can be strategically oxidized to the corresponding methylsulfonyl (-SO₂CH₃) group. This transformation is critical, as the sulfonyl moiety is an excellent leaving group, activating the

C2-position for a second nucleophilic substitution.[10][11] This two-step functionalization allows for the sequential and controlled introduction of different substituents at the C2 and C4 positions.

Caption: Key reactive sites on **4-Chloro-2-(methylsulfanyl)pyridine**.

Spectral Characterization: An Interpretive Guide

While specific spectra for this exact compound are not publicly available, its structure allows for reliable prediction of its spectral characteristics based on extensive data from analogous pyridine derivatives.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.
 - Aromatic Protons (3H): Due to the substitution pattern, the three protons on the pyridine ring will appear as a complex set of multiplets between δ 7.0 and 8.5 ppm. The proton at C5 will likely be a doublet, coupled to the proton at C6. The proton at C3 will appear as a singlet or a narrowly split doublet. The proton at C6 will be a doublet.
 - Methyl Protons (3H): The three protons of the methylsulfanyl group (-SCH₃) will appear as a sharp singlet, typically in the δ 2.4-2.7 ppm range.
- ^{13}C NMR: The carbon NMR spectrum should display six unique signals.
 - Aromatic Carbons (5C): Five signals corresponding to the pyridine ring carbons, with chemical shifts ranging from approximately δ 120 to 160 ppm. The carbon attached to the electronegative chlorine (C4) and the carbon attached to the nitrogen and sulfur (C2) will be significantly deshielded.
 - Methyl Carbon (1C): A single signal for the methyl carbon will appear in the aliphatic region, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: C=C and C=N stretching vibrations characteristic of the pyridine ring.[\[12\]](#) [\[14\]](#)
- $\sim 1100\text{-}1000\text{ cm}^{-1}$: C-Cl stretching.
- $\sim 700\text{-}600\text{ cm}^{-1}$: C-S stretching.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M^+) would be observed at m/z 159. A characteristic isotopic peak ($M+2$) at m/z 161, with an intensity approximately one-third of the M^+ peak, is definitive proof of the presence of a single chlorine atom. Common fragmentation pathways would involve the loss of a methyl radical ($\bullet\text{CH}_3$) or a chlorine radical ($\bullet\text{Cl}$).

Experimental Protocols for Quality Assessment

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. The following are standard, validated protocols for the analysis of **4-Chloro-2-(methylsulfanyl)pyridine**.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Rationale: HPLC is the gold standard for assessing the purity of organic compounds. A reverse-phase method provides excellent separation of the main component from non-polar and polar impurities.
- Methodology:
 - System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: Monitor at 254 nm.
- Sample Preparation: Prepare a 1 mg/mL solution in Acetonitrile.
- Analysis: Inject 5 μ L and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Caption: Standard workflow for HPLC purity analysis.

Protocol 2: Structural Confirmation via NMR Spectroscopy

- Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of all hydrogen and carbon atoms.
- Methodology:
 - Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated chloroform (CDCl_3).
 - Instrumentation: Bruker 400 MHz spectrometer or equivalent.
 - ^1H NMR Acquisition: Acquire a standard proton spectrum with 16 scans.
 - ^{13}C NMR Acquisition: Acquire a proton-decoupled carbon spectrum with 1024 scans.
 - Data Processing: Apply Fourier transform, phase correction, and baseline correction.

- Analysis: Correlate the observed chemical shifts, integration values (for ^1H), and splitting patterns with the expected structure.

Conclusion

4-Chloro-2-(methylsulfanyl)pyridine is a high-value synthetic intermediate with well-defined physicochemical properties and a predictable reactivity profile. Its strategic importance lies in the orthogonal reactivity of its C4-chloro and C2-methylsulfanyl groups, which allows for selective, sequential functionalization. A thorough understanding of its spectral characteristics and the application of rigorous analytical protocols are essential for its successful implementation in complex, multi-step syntheses aimed at the discovery and development of novel therapeutics.

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- To cite this document: BenchChem. [physicochemical properties of 4-Chloro-2-(methylsulfanyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589188#physicochemical-properties-of-4-chloro-2-methylsulfanyl-pyridine>]

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